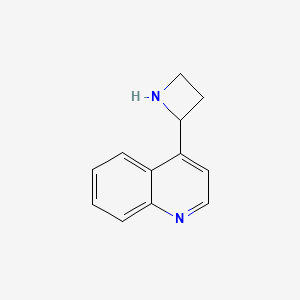

4-(Azetidin-2-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

4-(azetidin-2-yl)quinoline |

InChI |

InChI=1S/C12H12N2/c1-2-4-11-9(3-1)10(5-7-13-11)12-6-8-14-12/h1-5,7,12,14H,6,8H2 |

InChI Key |

GMWDASKYZDXZML-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Azetidin 2 Yl Quinoline

Strategic Retrosynthetic Analysis of the 4-(Azetidin-2-yl)quinoline Core

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for potential synthetic strategies. The primary bond for disconnection is the one linking the C4 position of the quinoline (B57606) ring to the C2 position of the azetidine (B1206935) ring. This leads to two main retrosynthetic pathways.

Pathway A involves the formation of the quinoline-azetidine bond as the final step. This can be envisioned through a cross-coupling reaction between a pre-functionalized quinoline (e.g., a 4-haloquinoline or a quinoline-4-boronic acid) and a suitable azetidine derivative. Alternatively, a C-H activation strategy could be employed to directly couple an N-protected azetidine with the C4-H bond of a quinoline precursor.

Pathway B focuses on the construction of one of the heterocyclic rings onto the other pre-formed ring. For instance, the azetidine ring could be constructed from a precursor already attached to the quinoline at the C4 position. This might involve the cyclization of a γ-amino alcohol or a related intermediate.

These fundamental approaches guide the development of specific and advanced synthetic methods, including those that allow for precise control over stereochemistry.

Regioselective and Stereoselective Total Synthesis of this compound

The synthesis of this compound presents challenges in both regioselectivity (ensuring the connection at the correct positions of both rings) and stereoselectivity (controlling the three-dimensional arrangement of atoms, particularly at the C2 position of the azetidine ring).

Enantioselective Approaches to Chiral this compound

Achieving an enantiomerically pure form of this compound is crucial, as different enantiomers can exhibit distinct biological activities. Several strategies can be envisioned for the enantioselective synthesis of the chiral azetidine precursor, which can then be coupled with the quinoline moiety.

One powerful approach involves the use of chiral auxiliaries. For example, tert-butanesulfinamide has been successfully employed in the asymmetric synthesis of 2-substituted azetidines acs.org. This method involves the condensation of an appropriate aldehyde with tert-butanesulfinamide to form a chiral sulfinimine, which then undergoes diastereoselective reactions to introduce the desired substituent at the C2 position before the auxiliary is removed acs.orgresearchgate.net.

Organocatalysis offers another robust method for the enantioselective synthesis of 2-functionalized azetidines. For instance, enantioselective α-chlorination of aldehydes followed by in situ reduction can produce chiral β-chloro alcohols, which are versatile precursors for the synthesis of 2-substituted azetidines with high enantiomeric excess nih.gov.

Copper-catalyzed asymmetric boryl allylation of azetines represents a more recent and highly efficient method for the difunctionalization of the azetidine ring, allowing for the creation of two new stereogenic centers with high enantioselectivity acs.org. The resulting boryl and allyl groups can be further functionalized to introduce the quinoline moiety.

A summary of potential enantioselective methods applicable to the synthesis of the chiral azetidine precursor is presented below:

| Method | Chiral Source/Catalyst | Key Intermediate | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Chiral N-sulfinylimine | High | acs.org |

| Organocatalysis | Chiral amine catalyst | α-Chloro aldehyde | 84–92% | nih.gov |

| Copper Catalysis | Cu/bisphosphine complex | 2-boryl-3-allyl-azetidine | High | acs.org |

Diastereoselective Syntheses of this compound Isomers

When substituents are present on both the quinoline and azetidine rings, controlling the diastereoselectivity becomes critical. Diastereoselective methods aim to produce a specific stereoisomer out of multiple possibilities.

Iodine-mediated cyclization of homoallylic amines has been shown to produce cis-2,4-disubstituted azetidines with high diastereoselectivity through a 4-exo trig cyclization nih.gov. The resulting iodo-azetidines can be further functionalized. Another approach involves the electrocyclization of N-alkenylnitrones to yield azetidine nitrones, which can then be converted to highly substituted azetidines with excellent diastereoselectivity nih.govresearchgate.net.

The use of superbase-induced reactions on N-substituted oxiranylmethylamines has been demonstrated as a scalable and highly regio- and diastereoselective method for synthesizing trans-3-(hydroxymethyl)-2-arylazetidines acs.org. This strategy could potentially be adapted by using a quinolinyl-containing starting material.

A summary of potential diastereoselective methods is provided in the table below:

| Method | Key Transformation | Diastereoselectivity | Reference |

| Iodine-mediated Cyclization | 4-exo trig cyclization of homoallylic amines | High (cis) | nih.gov |

| Electrocyclization | Electrocyclization of N-alkenylnitrones | Excellent | nih.govresearchgate.net |

| Superbase-induced Reaction | Ring closure of N-substituted oxiranylmethylamines | High (trans) | acs.org |

Modern Catalytic Methodologies for the Construction of this compound

Modern catalytic methods offer efficient and atom-economical routes to complex molecules like this compound, often proceeding under mild conditions with high functional group tolerance.

Cross-Coupling Reactions in Quinoline-Azetidine Linkage Formation

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming the C-C bond between the quinoline and azetidine rings. A plausible approach is the Suzuki-Miyaura coupling of a 4-haloquinoline with an N-protected azetidine-2-boronic acid or a related organoboron derivative. Alternatively, a Negishi or Stille coupling could be employed.

A nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling has been demonstrated for the reaction of boronic acids with benzoylated 1-azabicyclo[1.1.0]butane, which serves as an azetidine precursor organic-chemistry.org. This type of strain-release coupling could be adapted for the synthesis of this compound. Furthermore, Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine (B8093280) have been shown to be effective, suggesting that a 2-haloazetidine could potentially be coupled with a quinoline-based organosilane organic-chemistry.org.

The following table summarizes relevant cross-coupling strategies:

| Coupling Reaction | Quinoline Reactant | Azetidine Reactant | Catalyst System | Reference |

| Suzuki-Miyaura | 4-Haloquinoline | N-Boc-azetidine-2-boronic acid | Pd catalyst | organic-chemistry.org (by analogy) |

| Hiyama | Quinoline-4-organosilane | N-Boc-2-iodoazetidine | Pd catalyst | organic-chemistry.org (by analogy) |

| Strain-Release | Quinoline-4-boronic acid | Benzoylated 1-azabicyclo[1.1.0]butane | Ni catalyst | organic-chemistry.org (by analogy) |

C-H Activation Strategies for Direct Functionalization

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. A palladium-catalyzed C(sp3)-H arylation of azetidines using an 8-aminoquinoline (B160924) directing group has been developed, allowing for the stereospecific synthesis of 2-arylated azetidines acs.org. This methodology is highly relevant as it could be directly applied to couple a quinoline moiety to the C2 position of an azetidine ring.

The scope of this C-H arylation has been shown to be broad, tolerating various substituted aryl iodides acs.org. After the coupling, the directing group can be removed to yield the desired 2-substituted azetidine.

Another approach could involve the C4-H functionalization of the quinoline ring. Palladium-catalyzed C-H activation/annulation strategies have been used to construct quinoline-like heterocycles, indicating the feasibility of activating the quinoline core for coupling reactions rsc.orgresearchgate.net.

A summary of a key C-H activation approach is presented below:

| C-H Bond Activated | Directing Group | Catalyst System | Key Feature | Reference |

| Azetidine C(sp3)-H | 8-Aminoquinoline | Pd(OAc)2 | Stereospecific arylation | acs.org |

Sustainable and Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is essential for minimizing environmental impact and improving process efficiency. mdpi.comijsrp.org This involves the use of eco-friendly solvents and reagents, as well as innovative process technologies like flow chemistry. mdpi.comnih.gov

The choice of solvents and reagents plays a pivotal role in the sustainability of a synthetic process. Traditional methods for heterocyclic synthesis often rely on hazardous organic solvents. ijsrp.org In the context of quinoline synthesis, greener alternatives are being actively explored. Water, for its non-toxicity and availability, has been used as a solvent for reactions like the Suzuki-Miyaura cross-coupling to produce substituted quinolines. ijsrp.orgnih.gov For instance, the Suzuki coupling of 4-amino-2-chloroquinoline with aryl boronic acids has been successfully carried out in water using microwave assistance, which also enhances reaction rates. ijsrp.org

In addition to solvents, the use of greener reagents is a key aspect of sustainable synthesis. This includes the use of catalysts that are effective in small quantities and can be recycled. For the synthesis of quinoline derivatives, metal nanoparticle-catalyzed reactions have shown promise for their high efficiency. nih.gov In azetidine synthesis, the use of an eco-friendly copper(I) oxide catalyst in a one-pot, three-component reaction to generate N-Sulfonylazetidin-2-imines under solvent-free conditions has been reported. mdpi.com The move away from stoichiometric, often toxic, reagents towards catalytic, and ideally biocatalytic, methods is a central tenet of green chemistry that can be applied to the synthesis of this compound.

Table 1: Examples of Eco-Friendly Solvents in Heterocyclic Synthesis

| Solvent | Heterocycle Type | Reaction Type | Green Advantages | Reference |

| Water | Quinolines | Suzuki-Miyaura Coupling | Non-toxic, readily available, safe | ijsrp.org |

| Cyclopentyl methyl ether (CPME) | Azetidines | Lithiation/Functionalization | High boiling point, low peroxide formation, easy work-up | uniba.it |

| Ethanol/Water | Quinolines | Various | Renewable, low toxicity | nih.gov |

| Glycerol | Quinolines | Various | Biodegradable, non-toxic, high boiling point | beilstein-journals.org |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. thieme-connect.com These benefits are particularly relevant for the synthesis of complex heterocycles.

The continuous flow synthesis of quinolines has been demonstrated through various methods, including a photochemical tandem photoisomerization-cyclization process that can produce substituted quinolines in high yields. Current time information in Vanderburgh County, US. This approach allows for throughputs of over one gram per hour and can be combined with subsequent in-line reactions, such as hydrogenation, to create a telescoped synthesis. Current time information in Vanderburgh County, US.

For the azetidine moiety, flow chemistry has been instrumental in handling unstable intermediates and improving reaction conditions. For example, the generation of C3-lithiated azetidines from N-Boc-3-iodoazetidine can be performed in a continuous flow system using the green solvent CPME. uniba.itacs.org This flow process is safer and more robust than comparable batch methods. uniba.itacs.org Flow technology has also been applied to the synthesis of 2-substituted azetines and their subsequent hydrogenation to azetidines in a telescoped, multi-step approach using environmentally responsible solvents like ethyl acetate (B1210297) and CPME. uniba.it A photo-flow Norrish–Yang cyclisation has also been developed to produce 3-hydroxyazetidines with high reproducibility and short residence times, enabling multi-gram scale synthesis. durham.ac.uk

A plausible continuous flow process for this compound could involve the separate synthesis of a functionalized quinoline and a functionalized azetidine in flow, followed by a final in-line coupling step. This would leverage the advantages of flow chemistry for each heterocyclic system and potentially allow for a fully automated and scalable synthesis.

Table 2: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Reference |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Improved safety due to small reaction volumes and better control. | thieme-connect.com |

| Scalability | Often challenging and requires re-optimization. | Easier to scale up by running the system for longer or in parallel. | thieme-connect.com |

| Heat & Mass Transfer | Often inefficient, leading to side reactions. | Highly efficient, leading to cleaner reactions and higher yields. | thieme-connect.com |

| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control of parameters. | Current time information in Vanderburgh County, US. |

| Handling of Unstable Intermediates | Difficult and often requires very low temperatures. | Enables the use of unstable intermediates at higher temperatures. | uniba.itacs.org |

Mechanistic Investigations of Key Synthetic Steps Towards this compound

The synthesis of this compound can be envisaged through several convergent strategies. A likely approach would involve the coupling of a pre-functionalized quinoline with a pre-functionalized azetidine. Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing the synthesis.

A plausible synthetic route would involve a cross-coupling reaction between a 4-haloquinoline and a 2-organometallic azetidine derivative. The mechanism of such a reaction, for instance a Suzuki or Stille coupling, is well-established.

The Suzuki coupling mechanism generally proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the 4-haloquinoline to the Pd(0) catalyst, forming a Pd(II) intermediate. acs.org This is followed by transmetalation , where the organoboron reagent (e.g., an azetidin-2-yl boronic acid or ester) transfers the azetidinyl group to the palladium center, displacing the halide. The final step is reductive elimination , where the desired this compound is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. acs.org The coordination of the quinoline nitrogen to the palladium center can influence the regioselectivity of such reactions. beilstein-journals.org

Similarly, the Stille coupling mechanism also involves a Pd(0) catalyst. organic-chemistry.org The catalytic cycle starts with the oxidative addition of the 4-haloquinoline to the palladium catalyst. The subsequent step is transmetalation with an organostannane reagent (e.g., a 2-(tributylstannyl)azetidine). This step is often rate-determining. chemtube3d.com The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chemtube3d.com

The formation of the azetidine ring itself is a key mechanistic consideration. One of the most common methods is the intramolecular cyclization of a γ-amino alcohol or a related derivative with a good leaving group at the γ-position. acs.org This typically proceeds via an intramolecular SN2 reaction, where the nitrogen atom acts as a nucleophile, displacing the leaving group to form the strained four-membered ring. acs.orgfrontiersin.org The reaction often requires heating to overcome the ring strain of the forming azetidine. stackexchange.com

Another key mechanistic aspect is the formation of the organometallic azetidine species required for the cross-coupling. For instance, a 2-lithiated azetine can be generated in a flow system, which can then be functionalized. acs.orgacs.org The mechanism involves a lithium-halogen exchange or deprotonation at the 2-position of the azetidine ring.

Table 3: Key Mechanistic Steps in a Hypothetical Synthesis of this compound

| Step | Reaction Type | Key Mechanistic Features |

| Azetidine Ring Formation | Intramolecular SN2 Cyclization | Nucleophilic attack of an amine onto a γ-carbon with a leaving group. |

| Quinoline Ring Formation | e.g., Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. |

| Functionalization of Quinoline | Halogenation | Electrophilic aromatic substitution to introduce a halide at the 4-position. |

| Functionalization of Azetidine | Organometallic Formation | e.g., Lithiation followed by boronation to form an azetidin-2-yl boronic ester. |

| Key C-C Bond Formation | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |

Derivatization and Functionalization Chemistry of 4 Azetidin 2 Yl Quinoline

Chemical Transformations at the Azetidine (B1206935) Ring of 4-(Azetidin-2-yl)quinoline

The reactivity of the azetidine ring in this compound is largely dictated by its ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to various transformations that are not readily observed in less strained five- or six-membered rings. rsc.org

Ring expansion reactions of azetidines are a common strategy to access larger, more complex heterocyclic systems. For 2-substituted azetidines, such as this compound, ring expansion can be initiated by various methods, including acid-mediated processes and rearrangements. For instance, acid-promoted ring expansion of 2,2-disubstituted azetidine carbamates can lead to the formation of 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction proceeds through the formation of a carbocation intermediate upon azetidine ring-opening. acs.org A similar strategy could potentially be applied to N-protected this compound derivatives.

Another avenue for ring expansion involves the Stevens rearrangement of azetidinium ylides, which can lead to the formation of pyrrolidines. researchgate.net This transformation typically involves the N-alkylation of the azetidine followed by treatment with a base. The regioselectivity of such rearrangements is generally high. researchgate.net Biocatalytic one-carbon ring expansion of aziridines to azetidines has been reported, suggesting the potential for enzymatic methods in these transformations. nih.gov

Ring contraction of azetidines is a less common transformation but can be a route to three-membered aziridine (B145994) derivatives under specific conditions. However, the focus of synthetic efforts is more commonly on ring expansion due to the greater stability and synthetic utility of the resulting five- and six-membered rings.

Table 1: Representative Ring Expansion Reactions of 2-Substituted Azetidines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Ester-2-arylazetidine carbamates | Brønsted acids (e.g., TFA) | 6,6-Disubstituted 1,3-oxazinan-2-ones | up to 96% | acs.org |

| N-Benzyl-2-alkenylazetidinium salts | Potassium tert-butoxide in THF | 2-Substituted pyrrolidines | Variable | researchgate.net |

This table presents examples of ring expansion reactions on analogous 2-substituted azetidine systems, which could be adapted for this compound.

The stereochemistry at the C2 position of the azetidine ring is a critical aspect of its derivatization. Reactions that proceed via nucleophilic substitution at the azetidine ring carbons can occur with either inversion or retention of stereochemistry, depending on the reaction mechanism. For instance, the reduction of azetidin-2-ones to azetidines with reagents like diborane (B8814927) or LiAlH₄ generally proceeds with retention of stereochemistry. acs.org

In contrast, reactions involving the opening and re-closing of the ring, or those proceeding through planar intermediates, can lead to racemization or the formation of diastereomeric mixtures. The stereochemical outcome of reactions on the azetidine ring can be influenced by the choice of reagents, solvents, and the nature of the substituents on both the azetidine and quinoline (B57606) rings. For example, in the synthesis of optically active 2-substituted azetidine-2-carbonitriles, diastereoselective α-alkylation has been achieved via the formation of N-borane complexes, demonstrating a high degree of stereocontrol. rsc.orgrsc.org

Functionalization of the Quinoline Moiety in this compound

The quinoline ring system is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. orientjchem.org The presence of the azetidin-2-yl substituent at the 4-position will further modulate this reactivity.

Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine (B92270) ring. arsdcollege.ac.inuomustansiriyah.edu.iq The nitrogen atom deactivates the pyridine ring towards electrophilic attack. arsdcollege.ac.in Substitution typically occurs at the C5 and C8 positions. arsdcollege.ac.inuomustansiriyah.edu.iq The azetidin-2-yl group, being an alkylamino substituent, is expected to be an activating group and ortho-, para-directing. However, due to the fusion of the rings, the directing effect will influence the reactivity of the benzenoid ring of the quinoline. The nitrogen of the azetidine can donate electron density into the quinoline system, potentially enhancing the reactivity of the benzene ring towards electrophiles.

Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be employed. For example, nitration of quinoline with a mixture of fuming nitric acid and sulfuric acid typically yields a mixture of 5-nitro- and 8-nitroquinolines. uomustansiriyah.edu.iq The precise regioselectivity in the case of this compound would likely be a mixture of 5- and 8-substituted products, with the ratio influenced by both electronic and steric factors imposed by the azetidinyl group.

Table 2: General Regioselectivity of Electrophilic Aromatic Substitution on the Quinoline Ring

| Reaction | Reagents | Major Product Positions | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5- and 8- | uomustansiriyah.edu.iq |

| Sulfonation | H₂SO₄ (oleum) | 8- | uomustansiriyah.edu.iq |

| Bromination (vapor phase) | Br₂ | 3- | arsdcollege.ac.in |

This table provides general guidance on the regioselectivity of EAS on the quinoline nucleus. The presence of the 4-(azetidin-2-yl) substituent would further influence the outcome.

Nucleophilic aromatic substitution (SNAᵣ) on the quinoline ring typically occurs at the C2 and C4 positions, which are electron-deficient. orientjchem.org The presence of a good leaving group at these positions is usually required for the reaction to proceed. In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if the quinoline ring is appropriately activated, for example by N-oxidation or by the presence of a leaving group, SNAᵣ can be a powerful tool for functionalization.

For instance, 4-chloroquinolines are common precursors for the synthesis of 4-aminoquinolines via SNAᵣ with various amines. nih.gov If a derivative of this compound bearing a leaving group at a suitable position (e.g., C2) were available, it could undergo nucleophilic substitution. The synthesis of various substituted quinolines has been achieved through the nucleophilic substitution of 4-chloro-2-methyl-3-nitroquinolines, where the nitro group activates the ring towards nucleophilic attack. africaresearchconnects.com

Site-Selective Functionalization and Multi-Functionalization of this compound

Achieving site-selective functionalization is a key challenge in the derivatization of complex molecules like this compound. This can be accomplished by exploiting the inherent reactivity differences of the various positions on the scaffold or by using directing groups.

For example, C-H activation strategies have emerged as powerful tools for the regioselective functionalization of quinolines. mdpi.com By choosing appropriate catalysts and directing groups, it is possible to target specific C-H bonds for functionalization. For instance, rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides has been reported with high selectivity. acs.org Nickel-catalyzed methods have been developed for the exclusive C3-selective functionalization of quinolines with various electrophiles. polyu.edu.hkacs.org

Multi-functionalization can be achieved through a programmed sequence of reactions, targeting different sites in a stepwise manner. For example, a strategy for the multiple, divergent functionalization of 4-hydroxyquinoline (B1666331) has been demonstrated, utilizing the directing effects of both the N-oxide and the hydroxyl group to functionalize the C2, C8, and C5 positions sequentially. chemrxiv.org A similar programmed approach could be envisioned for this compound, potentially involving initial functionalization of the azetidine ring followed by selective modifications of the quinoline moiety, or vice versa. The combination of Br/Mg exchange reactions and direct magnesiations has also been shown to allow for the regioselective functionalization of multiple positions on the quinoline ring. acs.org

Development of Novel Reaction Pathways for the Modification of this compound

The development of new synthetic routes to modify the this compound core is pivotal for accessing a wider range of derivatives. These pathways can be broadly categorized based on the targeted modification of either the azetidine or the quinoline moiety.

The inherent ring strain of the azetidine ring makes it susceptible to various ring-opening reactions, yet it is stable enough to undergo functionalization while retaining its four-membered structure. rsc.orgrsc.org The nitrogen atom of the azetidine is a primary site for derivatization. Standard N-alkylation and N-arylation reactions can be employed to introduce a variety of substituents. For instance, treatment with alkyl halides or aryl boronic acids under appropriate catalytic conditions, such as the Buchwald-Hartwig amination, can yield N-substituted this compound derivatives. rsc.orguni-muenchen.de

Furthermore, the C-H bonds of the azetidine ring, particularly at the C3 position, can be targeted for functionalization. Metal-catalyzed C-H activation strategies, which have been successfully applied to other azetidine systems, represent a promising avenue for introducing new functional groups. researchgate.net Lithiation of the azetidine ring, followed by quenching with various electrophiles, provides another powerful tool for its modification. acs.orgnih.govmdpi.comacs.org

The quinoline ring, on the other hand, is amenable to a range of electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The electronic properties of the quinoline nucleus generally direct electrophilic attack to specific positions. orientjchem.org However, modern C-H functionalization techniques have enabled more precise and regioselective modifications at various positions, including C2, C3, and C8. nih.govpolyu.edu.hkconferenceproceedings.internationalacs.org For the this compound scaffold, these methods could be used to install substituents on the quinoline core, complementing the modifications on the azetidine ring. A nickel-catalyzed method has been reported for the exclusive C3-selective functionalization of quinolines with a variety of electrophiles at room temperature. polyu.edu.hk

A synergistic approach, combining the functionalization of both heterocyclic rings, can lead to a diverse library of compounds. For example, a plausible pathway could involve the initial N-protection of the azetidine ring, followed by a regioselective C-H arylation of the quinoline moiety, and subsequent deprotection and further functionalization of the azetidine nitrogen.

| Reaction Type | Reagents and Conditions | Potential Products | Reference |

| N-Alkylation of Azetidine | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N-Alkyl-4-(azetidin-2-yl)quinoline | rsc.org |

| N-Arylation of Azetidine (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-4-(azetidin-2-yl)quinoline | uni-muenchen.de |

| C3-Functionalization of Quinoline | Electrophile, Ni-catalyst, Room Temperature | 4-(Azetidin-2-yl)-3-substituted-quinoline | polyu.edu.hk |

| C2-Functionalization of Quinoline N-oxide | Acrylates, Rh-catalyst | 2-Alkenylated-4-(azetidin-2-yl)quinoline N-oxide | nih.gov |

Synthesis of Complex Polycyclic and Bridged Architectures Incorporating the this compound Core

The this compound scaffold serves as an excellent starting point for the construction of more complex molecular frameworks, including polycyclic and bridged systems. Such structures are of significant interest due to their conformational rigidity and potential for novel biological activities. The synthesis of these architectures typically involves the strategic introduction of functional groups onto the parent scaffold, followed by intramolecular cyclization reactions.

One approach to synthesizing fused polycyclic systems involves the annulation of a new ring onto the quinoline core. For instance, a derivative of this compound bearing a suitable functional group at the C3 position of the quinoline, such as an amino or hydroxyl group, could undergo condensation with a bifunctional reagent to form a new heterocyclic ring fused to the b-face of the quinoline. tandfonline.com Several methods have been reported for the synthesis of aza-fused polycyclic quinolines through cascade reactions. acs.orgthieme-connect.com These strategies could potentially be adapted to the this compound system.

The construction of bridged architectures represents a more intricate synthetic challenge. This can be envisioned by creating a covalent link between the azetidine and quinoline rings, or by introducing a bridging atom or group between two positions of the quinoline ring, with the azetidine as a substituent. A hypothetical route to a bridged system could involve the initial functionalization of both the azetidine nitrogen and a position on the quinoline ring (e.g., C5 or C8) with reactive groups that can subsequently be cyclized. For example, an N-alkenylazetidine moiety could undergo an intramolecular Heck reaction with a halogenated quinoline to form a bridged structure. The synthesis of bridged isoquinoline (B145761) alkaloids has been documented and could provide inspiration for similar strategies with quinoline systems. researchgate.netrsc.org

Furthermore, the inherent strain of the azetidine ring can be harnessed in ring-expansion reactions to generate larger, fused heterocyclic systems. For example, under specific conditions, the azetidine ring can rearrange to form a pyrrolidine (B122466) or piperidine (B6355638) ring fused to the quinoline nucleus. magtech.com.cn Photochemical rearrangements of azetidine ketones are known to lead to ring expansion, offering another potential pathway to novel polycyclic structures. bhu.ac.in

| Target Architecture | Proposed Synthetic Strategy | Key Intermediates | Relevant Literature |

| Fused Polycyclic Quinoline | Annulation onto the quinoline b-face | 3-Functionalized-4-(azetidin-2-yl)quinoline | tandfonline.comrsc.org |

| Bridged Quinoline | Intramolecular cyclization between azetidine and quinoline | N-(Haloalkenyl)-4-(azetidin-2-yl)-haloquinoline | researchgate.netrsc.org |

| Ring-Expanded Fused System | Strain-driven rearrangement of the azetidine ring | Functionalized this compound | magtech.com.cnbhu.ac.in |

| Spirocyclic Azetidine | Intramolecular cyclization involving the azetidine and a quinoline substituent | 4-(Azetidin-2-yl)-quinoline with a tethered reactive group | nih.govrsc.org |

Advanced Spectroscopic and Crystallographic Investigations of 4 Azetidin 2 Yl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation of 4-(Azetidin-2-yl)quinoline

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a comprehensive picture of its covalent framework and spatial arrangement.

Multi-dimensional NMR experiments are essential for the unambiguous assignment of proton and carbon signals and for probing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the ¹H-¹H coupling network within the molecule. For this compound, COSY would be instrumental in identifying the coupled protons within the azetidine (B1206935) ring and the spin systems within the quinoline (B57606) ring. For instance, the protons on the azetidine ring would show cross-peaks, and the aromatic protons of the quinoline ring would exhibit correlations that help in their sequential assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, regardless of whether they are connected through chemical bonds. NOESY is particularly valuable for determining the conformation and stereochemistry of the molecule. For this compound, NOESY would reveal the spatial relationship between the azetidine and quinoline rings. For example, correlations between the azetidine ring protons and the H-3 and H-5 protons of the quinoline ring would indicate their proximity and help define the preferred conformation around the C4-C2' bond.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded ¹H and ¹³C atoms. HSQC is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in this compound would give rise to a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule and for assigning quaternary carbons. For instance, correlations from the azetidinyl protons to the quinoline carbons (and vice-versa) would firmly establish the connectivity between the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. Predicted chemical shifts (in ppm) are based on data from analogous quinoline and azetidine derivatives. The exact values may vary depending on the solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| Quinoline Ring | ||||

| H-2 | ~8.8 | ~150 | C-3, C-4, C-8a | H-3 |

| H-3 | ~7.4 | ~121 | C-2, C-4, C-4a | H-2, H-4 |

| H-5 | ~8.1 | ~129 | C-4, C-6, C-7, C-8a | H-6 |

| H-6 | ~7.6 | ~127 | C-5, C-7, C-8 | H-5, H-7 |

| H-7 | ~7.8 | ~130 | C-5, C-6, C-8, C-8a | H-6, H-8 |

| H-8 | ~8.2 | ~128 | C-6, C-7, C-8a | H-7 |

| Azetidine Ring | ||||

| H-2' | ~4.5 (CH) | ~60 | C-3', C-4', C-4 (Quinoline) | H-3', H-4', H-3 (Quinoline) |

| H-3' | ~2.5, 3.0 (CH₂) | ~35 | C-2', C-4' | H-2', H-4' |

| H-4' | ~3.8, 4.2 (CH₂) | ~50 | C-2', C-3' | H-2', H-3' |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. researchgate.netcreative-biostructure.com It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov For this compound, ssNMR could be used to:

Identify and distinguish between different polymorphs: Each polymorph will have a unique crystal packing, leading to distinct ¹³C and ¹⁵N chemical shifts in the ssNMR spectra.

Quantify the amorphous content: ssNMR can be used to determine the ratio of crystalline to amorphous material in a sample. creative-biostructure.com

Probe intermolecular interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can provide information about the proximity of different nuclei, shedding light on hydrogen bonding and other intermolecular interactions in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Intramolecular Interactions and Conformational Preferences of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is sensitive to its structure, symmetry, and bonding. elsevier.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the azetidine ring is expected to appear as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic azetidine ring would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net The C-N stretching of the azetidine ring would likely appear in the 1200-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the quinoline moiety would be expected to produce strong signals in the Raman spectrum. nih.gov Analysis of the low-frequency region (below 400 cm⁻¹) could provide information about lattice vibrations and intermolecular interactions in the solid state. spectroscopyonline.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound. Frequencies are given in cm⁻¹. These are approximate ranges and can be influenced by the physical state of the sample and intermolecular interactions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Azetidine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch (Quinoline) | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Azetidine) | 2850 - 2950 | IR, Raman |

| C=C/C=N Stretch (Quinoline) | 1400 - 1650 | IR, Raman |

| C-N Stretch (Azetidine) | 1200 - 1350 | IR |

X-ray Crystallography for Determination of Solid-State Structure and Intermolecular Packing of this compound

Co-crystallization: This technique involves crystallizing the target molecule with a second component (a coformer) to form a new crystalline solid with potentially improved physicochemical properties. mdpi.com For this compound, co-crystallization with various coformers (e.g., carboxylic acids, phenols) could be explored to generate new solid forms. The formation of co-crystals can be confirmed by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Polymorphism: As mentioned earlier, compounds can exist in different crystalline forms known as polymorphs. researchgate.net A systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization methods) would be necessary to identify potential polymorphs of this compound. Each polymorph would have a unique PXRD pattern.

The presence of a secondary amine in the azetidine ring and a nitrogen atom in the quinoline ring makes this compound capable of participating in hydrogen bonding. In the solid state, it is likely that intermolecular hydrogen bonds of the N-H···N type would form between the azetidine NH donor and the quinoline nitrogen acceptor of a neighboring molecule. mdpi.comnih.gov This could lead to the formation of one-dimensional chains or more complex three-dimensional networks, which would significantly influence the crystal packing and physical properties of the solid. mdpi.com Analysis of the crystal structure would allow for a detailed characterization of these hydrogen bonding interactions, including donor-acceptor distances and angles.

Table 3: Compound Names Mentioned in the Article.

| Compound Name |

|---|

| This compound |

| Quinine |

| Chloroquine |

| Amodiaquine |

Chiroptical Spectroscopy (CD, ORD) for Characterization of Enantiomerically Pure this compound Derivatives

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the characterization of enantiomerically pure compounds. In the context of this compound and its derivatives, which possess a chiral center at the C-2 position of the azetidine ring, these methods provide crucial information regarding the absolute configuration and conformational preferences of the individual enantiomers. The differential absorption of left and right circularly polarized light (CD) and the wavelength-dependent rotation of plane-polarized light (ORD) are exquisitely sensitive to the three-dimensional arrangement of atoms around the stereocenter.

The enantiomers of this compound, (R)-4-(azetidin-2-yl)quinoline and (S)-4-(azetidin-2-yl)quinoline, are expected to exhibit mirror-image CD and ORD spectra. The sign and magnitude of the observed Cotton effects in these spectra are directly related to the spatial disposition of the quinoline and azetidine moieties. Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), can be employed to predict the chiroptical properties of each enantiomer, and by comparing the calculated spectra with the experimental data, the absolute configuration of a synthesized or isolated enantiomer can be unambiguously assigned.

Research on the chiroptical properties of analogous chiral 2-substituted azetidines and quinoline-containing compounds provides a framework for understanding the expected spectroscopic behavior of this compound derivatives. For instance, studies on (R)-2-phenyl-1-tosylazetidine have reported specific optical rotation values, which are a single-wavelength manifestation of the broader ORD spectrum. The sign of the optical rotation is a key characteristic used to distinguish between enantiomers.

In a typical analysis of enantiomerically pure this compound, one would expect to observe distinct Cotton effects in the CD spectrum corresponding to the electronic transitions of the quinoline chromophore. The quinoline system exhibits several absorption bands in the UV region, and the chirality induced by the adjacent azetidine ring would render these transitions chiroptically active. The sign of the Cotton effects associated with these transitions would be opposite for the (R) and (S) enantiomers.

For example, the electronic transitions of the quinoline moiety, such as the ¹Lₐ and ¹Lₑ bands, would likely give rise to significant Cotton effects. The spatial orientation of the azetidine ring relative to the plane of the quinoline will dictate the sign and intensity of these effects. Conformational analysis, often aided by computational modeling, is crucial for interpreting the CD spectra, as different conformations can lead to variations in the observed chiroptical response.

The following interactive data tables present hypothetical, yet scientifically plausible, chiroptical data for the enantiomers of a representative this compound derivative. This data is illustrative of what would be expected from experimental measurements and is based on the known behavior of similar chiral molecules.

Table 1: Hypothetical Circular Dichroism (CD) Data for Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] | Associated Transition |

| (R)-4-(Azetidin-2-yl)quinoline | 315 | +1.5 x 10⁴ | n → π* (Quinoline) |

| 275 | -2.8 x 10⁴ | ¹Lₐ (Quinoline) | |

| 230 | +4.2 x 10⁴ | ¹Lₑ (Quinoline) | |

| (S)-4-(Azetidin-2-yl)quinoline | 315 | -1.5 x 10⁴ | n → π* (Quinoline) |

| 275 | +2.8 x 10⁴ | ¹Lₐ (Quinoline) | |

| 230 | -4.2 x 10⁴ | ¹Lₑ (Quinoline) |

Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data for Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Specific Rotation [α] (degrees) |

| (R)-4-(Azetidin-2-yl)quinoline | 589 (D-line) | +120 |

| 436 | +250 | |

| 365 | +480 | |

| 334 (Peak) | +950 | |

| 300 (Trough) | -600 | |

| (S)-4-(Azetidin-2-yl)quinoline | 589 (D-line) | -120 |

| 436 | -250 | |

| 365 | -480 | |

| 334 (Trough) | -950 | |

| 300 (Peak) | +600 |

The determination of the absolute configuration is often achieved by comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations. acs.org For a given enantiomer, for example, the (R)-isomer, theoretical CD spectra for various stable conformations are calculated. A Boltzmann-weighted average of these theoretical spectra is then compared to the experimental spectrum. A good agreement in terms of the sign and relative intensity of the Cotton effects allows for a confident assignment of the absolute configuration. acs.org

Furthermore, chiroptical spectroscopy is a powerful method for determining the enantiomeric purity of a sample. The magnitude of the CD signal or the specific rotation is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). By comparing the measured value to that of the enantiomerically pure standard, the ee of a sample can be accurately quantified. nih.gov

Computational and Theoretical Studies on 4 Azetidin 2 Yl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 4-(Azetidin-2-yl)quinoline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, which in turn dictates the molecule's structure, stability, and reactivity. wikipedia.orgresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. longdom.orgwikipedia.org For this compound, DFT calculations, often using functionals like B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311++G(d,p)), would be applied to determine several key properties. comporgchem.comijcce.ac.ir

Optimized Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground-state geometry) by minimizing the energy of the molecule. This provides precise bond lengths, bond angles, and dihedral angles. numberanalytics.com

Electronic Properties: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would likely show negative potential around the nitrogen atoms, indicating sites susceptible to electrophilic attack. ijcce.ac.irgrafiati.com

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. rsc.org

Illustrative Data Table from DFT Calculations:

| Calculated Property | Illustrative Value | Significance |

| Total Energy (Hartree) | -688.5 | Thermodynamic stability |

| HOMO Energy (eV) | -6.2 | Electron-donating ability |

| LUMO Energy (eV) | -1.1 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 5.1 | Chemical reactivity/kinetic stability |

| Dipole Moment (Debye) | 3.5 | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and serve to illustrate the typical output of DFT calculations.

Ab Initio and Post-Hartree-Fock Methods

Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations that rely solely on fundamental physical constants without using empirical parameters. wikipedia.orgsolubilityofthings.com The simplest ab initio method is Hartree-Fock (HF) theory. wikipedia.org

While HF provides a good first approximation, it does not fully account for electron correlation (the way electrons influence each other's motion), which is critical for high accuracy. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), are built upon the HF result to include electron correlation. wikipedia.orgnumberanalytics.com

For a molecule like this compound, these higher-level methods would be used to:

Benchmark DFT Results: Provide highly accurate energy and geometry calculations that can be used as a "gold standard" to validate the results from more cost-effective DFT methods. researchgate.net

Investigate Reaction Mechanisms: Study the transition states and energy barriers of potential reactions with high precision, offering reliable insights into reaction kinetics and pathways. numberanalytics.com

Due to their significant computational expense, these methods are typically reserved for smaller systems or for obtaining single-point energy calculations on geometries optimized with DFT.

Conformational Analysis and Energy Landscape Exploration of this compound

The flexible bond connecting the azetidine (B1206935) and quinoline (B57606) rings allows the molecule to adopt various three-dimensional shapes, or conformations. Understanding this conformational landscape is crucial as the molecule's biological activity and physical properties can depend on its preferred shape. mun.ca

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility of molecules over time. mdpi.comwindows.net By simulating the movements of atoms based on a force field (a set of equations that approximate atomic interactions), MD can reveal how this compound behaves in a specific environment, such as in water or another solvent. nih.gov

Key insights from MD simulations would include:

Conformational Sampling: Identifying the most stable and frequently occurring conformations of the molecule. oup.com

Structural Stability: Analyzing metrics like the Root Mean Square Deviation (RMSD) to see how much the molecule's structure deviates from its initial state over time, indicating its stability.

Flexibility Analysis: Using Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most rigid and which are most flexible. For this compound, the linker region would be expected to show higher fluctuation.

Solvation Effects: Understanding how interactions with solvent molecules influence the preferred conformation. oup.com

MD simulations have been successfully applied to study the dynamics of various quinoline derivatives, confirming the stability of specific conformations within biological targets. tandfonline.com

Illustrative Data Table from MD Simulation Analysis:

| Analysis Metric | Illustrative Finding | Interpretation |

| Average RMSD | 1.5 Å | The molecule maintains a stable overall fold during the simulation. |

| RMSF Peak | 2.8 Å at the C2-C4' bond | The linkage between the two rings is the most flexible region. |

| Predominant Dihedral Angle | -120° | Reveals the most populated rotational state between the rings. |

| Radial Distribution Function (g(r)) | Peak at 2.5 Å for water oxygen around quinoline-N | Shows strong hydrogen bonding interaction with the solvent. |

Note: The values in this table are hypothetical and serve to illustrate the typical output of MD simulation analysis.

Global Minimum Searches

While MD explores conformations over time, global minimum search algorithms are designed to systematically or stochastically explore the potential energy surface (PES) of a molecule to locate the most stable conformation (the global energy minimum). mdpi.comfrontiersin.org For a flexible molecule like this compound, this is a non-trivial task due to the large number of possible rotational isomers (rotamers).

Algorithms like basin-hopping, simulated annealing, or newer methods like CREST (Conformer-Rotamer Ensemble Sampling Tool) could be employed. chemrxiv.orgresearchgate.net These methods would generate a large number of potential structures, perform energy minimizations on them, and identify the one with the absolute lowest energy, providing a static picture of the molecule's most preferred shape in a vacuum or implicit solvent. frontiersin.org

Prediction of Spectroscopic Parameters for this compound (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for predicting NMR chemical shifts (¹H and ¹³C). rsc.orgnih.govacs.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov These calculated shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing predicted shifts with experimental data is a powerful way to confirm a molecule's structure. nih.gov

Vibrational Frequencies: DFT calculations can also predict a molecule's infrared (IR) spectrum by calculating its vibrational frequencies. scielo.org.mx Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=N bend). Because the calculations often assume a harmonic oscillator model and have inherent approximations, the calculated frequencies are typically scaled by a known factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. comporgchem.comscielo.org.mx This analysis helps in assigning the peaks observed in an experimental IR spectrum.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom (Quinoline Ring) | Predicted Chemical Shift (ppm) | Illustrative Experimental Shift (ppm) |

| C2 | 151.5 | 150.8 |

| C3 | 121.8 | 121.2 |

| C4 | 149.2 | 148.5 |

| C4a | 128.0 | 127.6 |

| C5 | 127.9 | 127.5 |

| C6 | 129.7 | 129.3 |

| C7 | 126.9 | 126.4 |

| C8 | 130.1 | 129.8 |

| C8a | 148.8 | 148.1 |

Note: The values in this table are hypothetical, based on known shifts for quinoline derivatives, and serve to illustrate the expected correlation between predicted and experimental data.

Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping out reaction pathways, identifying transition states, and calculating the energetic barriers of chemical transformations. nih.govbohrium.com For a molecule like this compound, computational studies would be invaluable in predicting its reactivity, including the mechanisms of its formation and subsequent reactions.

Research on other azetidine derivatives has utilized quantum chemical methods to investigate reaction mechanisms. researchgate.net For instance, theoretical studies on the ring-opening of azetidine derivatives, a reaction of fundamental importance, have been conducted to understand the influence of electronic factors on the reaction barrier. csic.es One study on an azetidine derivative model for DNA repair investigated its photo-oxidation and photoreduction, calculating the energy profiles for the ring-opening mechanism in its neutral, cationic, and anionic forms. csic.es Such studies typically involve mapping the potential energy surface, locating the transition state structure, and calculating the activation energy, which provides a quantitative measure of the reaction's feasibility.

For the quinoline portion of the molecule, DFT calculations are frequently used to determine global and local quantum-molecular descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. nih.govarabjchem.org A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) surface, can identify nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reagents. arabjchem.org

In a hypothetical reaction involving this compound, such as an N-alkylation of the azetidine nitrogen or an electrophilic substitution on the quinoline ring, computational chemists would model the entire reaction coordinate. The process involves optimizing the geometries of the reactants, the proposed transition state, and the products. The transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

The following table illustrates the typical kind of data that would be generated from a DFT study on a hypothetical reaction mechanism, such as the ring-opening of the azetidine moiety under specific conditions.

| Parameter | Description | Hypothetical Value (kcal/mol) |

| ΔG‡ | Gibbs Free Energy of Activation | The energy barrier that must be overcome for the reaction to proceed. A higher value indicates a slower reaction. |

| ΔE‡ | Electronic Energy of Activation | The activation energy without thermal corrections. |

| ΔGrxn | Gibbs Free of Reaction | The overall free energy change of the reaction, indicating whether it is spontaneous (negative value) or non-spontaneous (positive value). |

| TS Geometry | Transition State Geometry | The specific arrangement of atoms at the peak of the energy profile, showing which bonds are breaking and forming. |

| Imaginary Frequency | Vibrational mode of the TS | The single negative frequency in the vibrational analysis of the transition state, confirming its identity. |

This table is illustrative and does not represent experimental data for this compound.

Modeling of Non-Covalent Interactions and Supramolecular Assemblies of this compound

Non-covalent interactions are the primary driving forces behind the formation of supramolecular assemblies, crystal packing, and ligand-receptor binding. For this compound, these interactions would be dictated by the interplay between the aromatic, electron-deficient quinoline ring and the saturated, hydrogen-bond-capable azetidine ring.

Computational studies on various quinoline derivatives have shed light on the types of non-covalent interactions they can participate in. acs.orgacs.org These studies often employ methods like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots to visualize and quantify these weak forces. acs.org The quinoline ring is known to engage in C–H···π and π–π stacking interactions, which are crucial for its role as a tecton (a building block) in supramolecular chemistry. acs.org

In a study on quinoline-containing spiropyrrolizines, a related heterocyclic system, X-ray crystallography revealed that the solid-state structures were stabilized by a network of C–H···O, C–H···π, and π–π interactions. acs.org Computational analyses, including PIXEL calculations and Energy Framework calculations, were used to quantify the energies of these intermolecular interactions, providing a detailed understanding of the crystal packing. acs.org Another study investigated the non-covalent interactions between the quinoline radical cation and molecules like hydrogen cyanide and acetonitrile, finding that the binding is dominated by electrostatic and dispersion forces. researchgate.net

The azetidine ring in this compound introduces the possibility of hydrogen bonding via its N-H group, which can act as a hydrogen bond donor. This would allow the molecule to form strong, directional interactions with hydrogen bond acceptors, leading to the formation of predictable supramolecular synthons.

The following interactive table summarizes the types of non-covalent interactions that would be anticipated for this compound based on computational studies of its constituent fragments and related molecules.

| Interaction Type | Participating Groups | Computational Method for Analysis | Significance |

| Hydrogen Bonding | Azetidine N-H (donor) with an acceptor (e.g., solvent, another molecule) | QTAIM, NBO Analysis | Directs crystal packing, key for biological recognition. |

| π–π Stacking | Between two quinoline rings | PIXEL, Energy Frameworks | Stabilizes crystal structures, important in charge-transfer complexes. |

| C–H···π Interactions | C-H bonds (from azetidine or quinoline) and the quinoline π-system | Hirshfeld Surface Analysis, NCI Plot | Contributes to the overall stability of supramolecular architectures. |

| Ionic Hydrogen Bonding | In the protonated (cationic) form of the molecule | SAPT, EDA | Important for interactions in acidic media or with charged species. researchgate.net |

This table is a predictive summary based on analogous systems and does not represent direct experimental or computational data on this compound.

Mechanistic Organic Chemistry and Reactivity of 4 Azetidin 2 Yl Quinoline

Electrophilic and Nucleophilic Reactivity Profiles of the 4-(Azetidin-2-yl)quinoline Scaffold

The reactivity of this compound is dictated by the electronic properties of its two constituent heterocyclic rings: the electron-deficient quinoline (B57606) system and the strained, electron-rich azetidine (B1206935) ring.

Nucleophilic Character:

The primary site for nucleophilic attack on the this compound scaffold is the azetidine nitrogen. The lone pair of electrons on this nitrogen is readily available for reaction with electrophiles. Additionally, the quinoline ring system can be rendered more susceptible to nucleophilic attack by activation, for instance, through N-alkylation to form a quinolinium salt. In such a salt, the C2 and C4 positions of the quinoline ring become highly electrophilic and prone to attack by nucleophiles. orientjchem.orgnih.gov

Electrophilic Character:

Electrophilic substitution reactions on the this compound molecule are expected to occur on the benzene (B151609) portion of the quinoline ring. orientjchem.org The directing effects of the fused pyridine (B92270) ring favor substitution at the C5 and C8 positions. orientjchem.org The nitrogen atom of the quinoline ring itself can also act as a nucleophile, reacting with electrophiles such as alkyl or acyl halides. orientjchem.org

The reactivity can be summarized in the following table:

| Reactive Site | Type of Reactivity | Expected Reactions | Governing Factors |

| Azetidine Nitrogen | Nucleophilic | Alkylation, Acylation, Protonation | Lone pair availability, ring strain |

| Quinoline C2 & C4 | Electrophilic (after activation) | Nucleophilic Aromatic Substitution | Formation of quinolinium salt |

| Quinoline C5 & C8 | Electrophilic | Electrophilic Aromatic Substitution | Directing effect of the pyridine ring |

| Quinoline Nitrogen | Nucleophilic | Alkylation, Acylation, Protonation | Lone pair availability |

Redox Chemistry and Electrochemical Behavior of this compound

The redox behavior of this compound is anticipated to be a composite of the properties of the quinoline and azetidine moieties.

Oxidation:

The quinoline ring, particularly the benzene portion, is susceptible to oxidation, which can lead to ring cleavage under strong oxidizing conditions. orientjchem.org The azetidine ring can also undergo oxidation. Electrochemical studies on related azetidine derivatives have shown that they can act as electron donors and be oxidized, with the ease of oxidation being influenced by stereochemistry. mdpi.comscispace.com For instance, studies on nucleobase-related azetidines have shown that the cis isomer is more easily oxidized than its trans counterpart. mdpi.comscispace.com

Reduction:

The pyridine part of the quinoline ring can be reduced under various conditions, including catalytic hydrogenation. The azetidine ring itself is generally stable to reduction, but under certain conditions, such as hydrogenolysis, ring cleavage can occur. chemrxiv.org

The electrochemical behavior of azetidinone esters, key intermediates in the synthesis of some antibiotics, has been studied using cyclic voltammetry. researchgate.net These studies indicate that the electro-reduction can proceed in multiple steps, involving electron transfers and proton additions. researchgate.net While specific data for this compound is not available, it is expected to exhibit complex electrochemical behavior with multiple redox events corresponding to both the quinoline and azetidine rings.

Pericyclic and Cycloaddition Reactions Involving this compound as a Reactant

The quinoline and azetidine rings within this compound can both participate in pericyclic and cycloaddition reactions, although the specific reactivity of the combined scaffold has not been extensively documented.

Quinoline Moiety:

Quinoline and its derivatives are known to participate in cycloaddition reactions. For example, quinolinium salts, formed by the alkylation of the quinoline nitrogen, can react as azomethine ylides in [3+2] dipolar cycloaddition reactions with electron-poor alkenes to form pyrroloquinoline products. nih.gov These reactions often proceed with high regio- and stereoselectivity. nih.gov Furthermore, visible-light-mediated peri-(3+2) cycloadditions of quinolines with alkynes have been reported, leading to the formation of aza-acenaphthenes. acs.org

Azetidine Moiety:

The synthesis of azetidines themselves often involves cycloaddition reactions, such as the [2+2] photocycloaddition between imines and alkenes (the aza Paternò-Büchi reaction) or the [3+1] cycloaddition of donor-acceptor aziridines with isocyanides. chemrxiv.orgacs.orgspringernature.comrsc.org While these are methods for forming the ring, the strained four-membered ring can also potentially participate as a reactant in subsequent cycloaddition or ring-opening reactions, driven by the release of ring strain. rsc.org

A summary of potential cycloaddition reactions is provided below:

| Ring System | Reaction Type | Reactant Partner | Product Type |

| Quinoline (as quinolinium salt) | [3+2] Dipolar Cycloaddition | Electron-poor alkenes | Pyrroloquinolines |

| Quinoline | peri-(3+2) Cycloaddition | Alkynes | Aza-acenaphthenes |

| Azetidine | Ring-opening/Cycloaddition | Various reactants | Functionalized open-chain or larger ring systems |

Catalytic Transformations Mediated or Catalyzed by this compound Derivatives

While there is no specific information on this compound as a catalyst, derivatives of both quinoline and azetidine have been employed in catalytic transformations.

The nitrogen atoms in the this compound scaffold could potentially act as ligands for metal catalysts. The development of quinoline-based ligands is an active area of research, with applications in various catalytic processes, including C-H bond functionalization. rsc.orgmdpi.com For example, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline (B41778) to synthesize quinoline derivatives has been reported. mdpi.com

Furthermore, chiral azetidines can serve as templates or ligands in asymmetric catalysis. rsc.org The rigid conformation of the azetidine ring can impart a high degree of stereocontrol in catalytic reactions.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the literature. However, general principles can be applied to understand the factors governing its reactivity.

Kinetics:

The rates of reactions involving the azetidine ring are often enhanced due to the high ring strain (approximately 25.4 kcal/mol). rsc.org This strain is released in the transition state of ring-opening reactions, leading to lower activation energies. Reactions involving the aromatic quinoline ring will have kinetic profiles typical for aromatic substitution reactions, which can be influenced by the electronic nature of substituents. Kinetic studies of reactions involving related quinolinyl-iminothiazolines have been reported, providing a framework for how such studies could be conducted for this compound. nih.gov

Thermodynamics:

The thermodynamic stability of azetidines lies between that of the more strained and reactive aziridines and the less strained, more stable pyrrolidines. rsc.org Ring-opening reactions of azetidines are generally thermodynamically favorable due to the release of ring strain. Thermodynamic data for the hydrogenation of quinoline derivatives have been studied in the context of their use as liquid organic hydrogen carriers (LOHCs). mdpi.com These studies provide valuable data on the enthalpies of formation and vaporization of various quinoline derivatives. mdpi.com For a reaction to be thermodynamically favorable, the change in Gibbs free energy (ΔG) must be negative. In the case of ring-opening reactions of the azetidine moiety, the large negative enthalpy change from the release of ring strain is a major driving force.

A qualitative comparison of thermodynamic parameters is presented below:

| Reaction Type | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |

| Azetidine Ring Opening | Highly Negative (Exothermic) | Generally Positive | Highly Negative (Favorable) |

| Electrophilic Aromatic Substitution on Quinoline | Varies with reactants | Varies | Generally Favorable with appropriate reagents |

| Nucleophilic Addition to Quinolinium | Varies with reactants | Varies | Favorable for strong nucleophiles |

Advanced Analytical Methodologies for 4 Azetidin 2 Yl Quinoline Research

Development of High-Resolution Chromatographic Separation Techniques for 4-(Azetidin-2-yl)quinoline and its Isomers

High-resolution chromatography is indispensable for isolating this compound from complex mixtures and for separating its stereoisomers, which may exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

The presence of a stereocenter at the 2-position of the azetidine (B1206935) ring necessitates the use of chiral chromatography to separate the (R)- and (S)-enantiomers of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, typically employing Chiral Stationary Phases (CSPs).

Method development for the enantioseparation of this compound would involve screening various CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for a wide range of chiral compounds. chromatographyonline.comsigmaaldrich.com For nitrogen-containing heterocycles, macrocyclic glycopeptide antibiotics (e.g., teicoplanin-based phases) have also demonstrated excellent enantioselectivity, driven by interactions such as hydrogen bonding and π-π stacking. nih.gov

The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Optimization of the mobile phase, including the choice of organic modifier (e.g., ethanol, isopropanol), its concentration, and the use of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine), is critical to achieving baseline resolution. chromatographyonline.comscirp.org

Below is a hypothetical data table illustrating a potential chiral HPLC method for the separation of this compound enantiomers.

| Parameter | Value |

| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 230 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

This interactive table is based on established methods for similar chiral amines and azetidine-containing compounds. nih.govscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its relatively low volatility and the presence of a polar secondary amine in the azetidine ring. These characteristics can lead to poor peak shape and adsorption within the GC system. gcms.cz Therefore, chemical derivatization is a prerequisite to increase volatility and thermal stability. youtube.com

Common derivatization strategies for amines involve acylation or silylation. gcms.cz Reaction with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would replace the active hydrogen on the azetidine nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com This process significantly reduces intermolecular hydrogen bonding, thereby increasing the analyte's volatility. youtube.com

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides mass information for identification. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the TMS-derivatized this compound, along with characteristic fragment ions.

| Derivative | Derivatization Reagent | Expected GC Retention Index | Key Mass Fragments (m/z) |

| N-TMS-4-(Azetidin-2-yl)quinoline | MSTFA | 1800-2000 (non-polar column) | M+•, M-15 (loss of CH₃), quinoline (B57606) fragment, azetidine ring fragments |

This interactive table outlines a hypothetical GC-MS analysis following a standard derivatization protocol for N-heterocyclic compounds. youtube.comnih.gov

Advanced Mass Spectrometry Techniques for Structural Elucidation and Purity Profiling of this compound

Mass spectrometry is a cornerstone for the structural confirmation and purity assessment of synthesized compounds. Advanced MS techniques provide unambiguous identification and detailed structural insights.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, is essential for unequivocally confirming the elemental composition of this compound. nih.gov Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), allowing for the calculation of a unique molecular formula. mdpi.comnih.gov

For this compound (C₁₂H₁₂N₂), the protonated molecule [M+H]⁺ would be observed in positive ion mode. HRMS can also be coupled with tandem mass spectrometry (MS/MS) to study fragmentation patterns. Collision-induced dissociation (CID) of the parent ion would yield structurally informative fragment ions, helping to confirm the connectivity of the quinoline and azetidine moieties. Expected fragmentation would involve cleavage of the azetidine ring and the bond connecting it to the quinoline system. researchgate.net

| Ion Species | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | C₁₂H₁₃N₂⁺ | 185.1073 | 185.1071 | -1.1 |

| [M-C₃H₅N+H]⁺ (Quinoline) | C₉H₈N⁺ | 130.0651 | 130.0650 | -0.8 |

This interactive table presents predicted HRMS data for the target compound, demonstrating the high accuracy required for molecular formula confirmation.

Ion Mobility Mass Spectrometry (IM-MS) for Conformational and Isomeric Analysis

Ion Mobility Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.govopenaire.eu This provides an additional dimension of separation beyond chromatography and mass-to-charge ratio, making it particularly useful for distinguishing between isomers (including enantiomers and diastereomers) and different conformers of a molecule. rsc.orgrsc.org